molecular formula C8H7F3O2 B127973 3-(Trifluoromethoxy)anisole CAS No. 142738-94-1

3-(Trifluoromethoxy)anisole

Cat. No.: B127973
CAS No.: 142738-94-1
M. Wt: 192.13 g/mol
InChI Key: OKSRAPDSZKICKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)anisole: is an organic compound with the chemical formula C₈H₇F₃O₂ 1-methoxy-3-(trifluoromethoxy)benzene . This compound is characterized by the presence of a trifluoromethoxy group (-OCF₃) attached to an anisole structure. The trifluoromethoxy group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

3-(Trifluoromethoxy)anisole has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 3-(Trifluoromethoxy)anisole suggests that it is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

3-(Trifluoromethoxy)anisole is widely used as a building block for pharmaceuticals, synthetic materials, and agricultural chemicals due to its unique properties. It is predicted that more fluorinated compounds will be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(trifluoromethoxy)anisole involves the esterification of 3-hydroxyanisole with trifluoromethyl alcohol in the presence of an acid catalyst . This reaction typically requires controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)anisole can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include halides and other nucleophiles, often under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the original compound, potentially with altered functional groups.

Mechanism of Action

The mechanism of action of 3-(trifluoromethoxy)anisole involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. For example, it can modulate the activity of enzymes by acting as a substrate or inhibitor, depending on the specific context .

Comparison with Similar Compounds

    3-(Trifluoromethyl)anisole: Similar structure but with a trifluoromethyl group (-CF₃) instead of a trifluoromethoxy group.

    4-(Trifluoromethoxy)anisole: Similar structure but with the trifluoromethoxy group at the para position.

    2-(Trifluoromethoxy)anisole: Similar structure but with the trifluoromethoxy group at the ortho position.

Uniqueness: 3-(Trifluoromethoxy)anisole is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs. The trifluoromethoxy group provides increased stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

1-methoxy-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSRAPDSZKICKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380407
Record name 3-(Trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142738-94-1
Record name 3-(Trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142738-94-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 20.0 g of 3-(trifluoromethoxy)phenol and 23.3 g of K2CO3 (anhydrous) in DMF (100 ml) was added 23.9 g of iodine methane under ice cooling, then the reaction mixture was warmed to room temperature, and was stirred at room temperature for 13 hours. To the reaction solution was added EtOAc (100 ml) and purified water (150 ml), and the resulting mixture was stirred for 30 minutes. After liquid separation, the aqueous layer was extracted with EtOAc (50 ml×2), the combined organic layer was washed with purified water (100 ml×3) and with saturated brine (50 ml) and dried overover MgSO4, then, the drying agent was separated by filtration, and the solvent was removed under reduced pressure to obtain 27.7 g of the title compound (crude form, yellow oil). The present compound was used in the next reaction without purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
iodine methane
Quantity
23.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethoxy)anisole
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethoxy)anisole
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethoxy)anisole
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethoxy)anisole
Reactant of Route 5
3-(Trifluoromethoxy)anisole
Reactant of Route 6
3-(Trifluoromethoxy)anisole
Customer
Q & A

Q1: What happens when 3-(trifluoromethoxy)anisole reacts with sulfur trioxide?

A1: When this compound reacts with 1.0 molar equivalent of sulfur trioxide (SO3) in nitromethane, it undergoes sulfonation. This reaction primarily yields a mixture of two isomers: this compound-4-sulfonic acid and this compound-6-sulfonic acid. The ratio of these isomers is approximately 68:32, respectively [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.